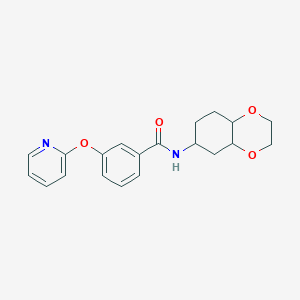
N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an octahydro-benzodioxin moiety and a pyridinyl group, which may contribute to its biological properties. The molecular formula is C19H22N2O3, and its structural characteristics are essential for understanding its interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in inflammation and pain perception.
Antimicrobial Activity
A significant aspect of research on this compound is its antimicrobial activity. Studies have shown that it exhibits potent activity against certain bacterial strains. The minimum inhibitory concentrations (MICs) for various strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 8 |
| Staphylococcus aureus (MRSA) | 16 |
| Bacillus subtilis | 4 |
These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent.
Case Studies
- Study on Opioid Receptors : A study investigated the affinity of benzamide derivatives for opioid receptors. While not directly on the compound , it provides insight into the potential receptor interactions relevant to this compound. The compounds were found to exhibit high selectivity for delta opioid receptors, which could relate to analgesic effects .
- FtsZ Inhibition : Research focused on benzodioxane derivatives has highlighted their role as inhibitors of the FtsZ protein, crucial for bacterial cell division. This mechanism suggests that this compound might also share similar properties, contributing to its antimicrobial effects .
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(22-15-7-8-17-18(13-15)25-11-10-24-17)14-4-3-5-16(12-14)26-19-6-1-2-9-21-19/h1-6,9,12,15,17-18H,7-8,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPSNCWODKBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













